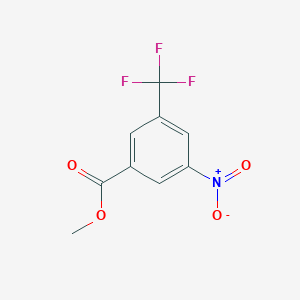

Methyl 3-nitro-5-(trifluoromethyl)benzoate

Description

Contextual Significance of Nitro- and Trifluoromethyl-Substituted Benzoates in Contemporary Organic Chemistry

The strategic placement of nitro (-NO₂) and trifluoromethyl (-CF₃) groups on a benzoate (B1203000) scaffold imparts significant and desirable properties for contemporary organic chemistry. The nitro group is a potent electron-withdrawing group, a characteristic that makes adjacent C-H bonds more acidic and the aromatic ring susceptible to nucleophilic aromatic substitution. wikipedia.orgsciencemadness.org This group is a versatile synthetic handle, as it can be readily reduced to an amine, opening pathways to a wide array of other functional groups and molecular architectures. wikipedia.orgnih.gov Nitroaromatic compounds are foundational in the synthesis of dyes, polymers, and many pharmaceutical agents. nih.govnih.gov

The trifluoromethyl group has become a privileged substituent in medicinal chemistry and materials science. nih.govresearchgate.net Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. nih.govbeilstein-journals.org The introduction of a -CF₃ group can profoundly alter the physicochemical and biological properties of a parent compound, often leading to improved efficacy and a more desirable pharmacokinetic profile. nih.gov

The combination of these two groups on a benzoate core, as seen in Methyl 3-nitro-5-(trifluoromethyl)benzoate, creates a highly functionalized and versatile chemical intermediate. The presence of both a nitro and a trifluoromethyl group makes the aromatic ring electron-deficient, influencing its reactivity in subsequent chemical transformations. Researchers can selectively manipulate the nitro group or utilize the directing effects of both substituents to construct complex molecules with a high degree of precision. This makes such compounds valuable starting materials for creating libraries of novel compounds for drug discovery and for developing new materials with specific electronic properties. acs.orgresearchgate.net

Historical Development and Early Investigations of Related Chemical Entities

The scientific groundwork for a compound like this compound was laid through decades of research into nitroaromatic and organofluorine compounds. The synthesis of nitroaromatic compounds became a cornerstone of organic chemistry following the discovery of aromatic nitration in the early 1830s. researchgate.net These compounds quickly found widespread industrial use as intermediates for dyes and explosives. nih.govresearchgate.net The study of the reactions of nitroarenes, particularly their reduction to anilines, became a fundamental transformation in synthetic organic chemistry.

The field of organofluorine chemistry began to blossom in the mid-20th century. A pivotal moment was the work of L. Yagupol'skii in 1955, who first prepared aryl trifluoromethyl ethers. beilstein-journals.org This pioneering research demonstrated that fluorine could be incorporated into organic molecules to create novel and useful properties. The development of shelf-stable electrophilic trifluoromethylating reagents, a field also pioneered by Yagupolskii, further expanded the accessibility and application of trifluoromethyl-containing compounds. beilstein-journals.org

The investigation of substituted benzoates has also been a long-standing area of research. Methyl benzoates, for instance, have been synthesized and studied for over a century, with early work focusing on esterification reactions and understanding the directing effects of substituents on the aromatic ring during reactions like nitration. mdpi.comresearchgate.net The synthesis of related compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, was reported as early as 1969 in studies exploring trifluoromethylbenzamides for their biological activities. nih.gov

Overview of Advanced Research Trajectories for this compound

Current and future research involving this compound and its derivatives is primarily focused on its application as a key building block in the synthesis of high-value, complex molecules.

One significant research trajectory is in the field of medicinal chemistry, particularly in the development of new therapeutic agents. The precursor, 3-nitro-5-(trifluoromethyl)benzoic acid and its derivatives, are instrumental in the synthesis of 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZs). nih.gov These BTZs represent a promising new class of antitubercular agents. The specific substitution pattern of the starting benzoate is crucial for the final structure and biological activity of the resulting heterocyclic compounds.

Another emerging area of research is in materials science. The unique electronic properties conferred by the nitro and trifluoromethyl groups make this scaffold attractive for creating novel materials. For instance, 3,5-bis(trifluoromethyl)benzoic acid, a related compound, has been used to synthesize heterometallic rings. acs.org These structures are being investigated for their potential applications in creating hybrid inorganic-organic rotaxanes and as qubits for quantum information processing. acs.org The ability to precisely control the electronic nature of the organic ligands is essential for tuning the physical properties of these advanced materials.

Future research will likely continue to exploit the synthetic versatility of this compound. This includes its use in creating libraries of diverse compounds for high-throughput screening in drug discovery programs and in the rational design of new functional materials with tailored electronic and physical properties. The strategic arrangement of its functional groups provides a robust platform for chemical innovation.

Table 2: Spectroscopic Data for a Related Compound: Methyl 3-nitrobenzoate

| Spectroscopic Data | Values |

|---|---|

| ¹H NMR (CDCl₃, 200 MHz) | δ 8.76 (s, 1H), 8.37 – 8.28 (m, 2H), 7.65 – 7.50 (m, 2H), 3.93 (s, 3H) rsc.org |

| ¹³C NMR (CDCl₃, 50 MHz) | δ 164.7, 148.1, 135.1, 131.7, 129.5, 127.2, 124.3, 52.6 rsc.org |

| IR (cm⁻¹) | 1725 (C=O), 1530, 1350 (NO₂) researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-nitro-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO4/c1-17-8(14)5-2-6(9(10,11)12)4-7(3-5)13(15)16/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGZRXWZOZSBED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596700 | |

| Record name | Methyl 3-nitro-5-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22227-63-0 | |

| Record name | Methyl 3-nitro-5-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Pathways for Methyl 3-nitro-5-(trifluoromethyl)benzoate

The synthesis of this compound is primarily achieved through a two-step process: the nitration of a suitable precursor followed by esterification, or by direct esterification of the pre-synthesized 3-nitro-5-(trifluoromethyl)benzoic acid.

Esterification Reactions: Detailed Analysis of Conditions and Catalysis

The most direct route to this compound involves the esterification of 3-nitro-5-(trifluoromethyl)benzoic acid. ambeed.com This reaction is typically performed by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.

One common laboratory-scale method involves dissolving 3-nitro-5-(trifluoromethyl)benzoic acid in methanol and bubbling hydrogen chloride gas through the solution. The reaction is typically stirred at room temperature overnight. Following the reaction, the mixture is concentrated, and the crude product is purified by dissolution in an organic solvent like ethyl acetate (B1210297), washing with water and brine, drying over a desiccant such as sodium sulfate (B86663), and finally, purification by flash chromatography on silica (B1680970) gel. ambeed.com

Alternative catalysts for the esterification of benzoic acids include strong acids like sulfuric acid. southalabama.edu The Fischer esterification, a classic method, involves refluxing the carboxylic acid and alcohol with a catalytic amount of a strong acid. southalabama.edu For industrial applications, solid acid catalysts are also employed to facilitate easier separation and catalyst recycling.

Table 1: Representative Conditions for the Esterification of 3-Nitro-5-(trifluoromethyl)benzoic Acid

| Reactants | Catalyst | Solvent | Reaction Conditions | Purification | Reference |

|---|---|---|---|---|---|

| 3-Nitro-5-(trifluoromethyl)benzoic acid, Methanol | HCl (gas) | Methanol | Room temperature, overnight | Flash chromatography | ambeed.com |

| 3-Nitrobenzoic acid, Methanol | H₂SO₄ (conc.) | Methanol | Reflux | Recrystallization | southalabama.edu |

Precursor Synthesis: Strategic Nitration and Functionalization of Aromatic Rings

The key precursor, 3-nitro-5-(trifluoromethyl)benzoic acid, is synthesized via the nitration of 3-(trifluoromethyl)benzoic acid. The trifluoromethyl group (-CF₃) and the carboxylic acid group (-COOH) are both electron-withdrawing and meta-directing substituents. Therefore, the nitration of 3-(trifluoromethyl)benzoic acid with a mixture of nitric acid and sulfuric acid (a common nitrating agent) directs the incoming nitro group to the position meta to both existing groups, which is the 5-position. aiinmr.comyoutube.com

The reaction mechanism involves the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction between nitric acid and sulfuric acid. The π electrons of the aromatic ring then attack the nitronium ion to form a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. Subsequent deprotonation by a weak base, such as the bisulfate ion, restores the aromaticity of the ring, yielding the nitrated product. aiinmr.com

Reactivity Profiles and Transformations of the Nitro Group

The nitro group of this compound is a versatile functional handle that can undergo various chemical transformations, most notably reduction to an amino group.

Selective Reduction to Amino Derivatives and Related Reaction Mechanisms

The selective reduction of the nitro group in this compound to form Methyl 3-amino-5-(trifluoromethyl)benzoate is a crucial transformation, as the resulting aniline (B41778) derivative is a key building block for many pharmaceutical compounds. uni.lusynquestlabs.com This reduction can be achieved using several methods, with catalytic hydrogenation being a common and efficient approach.

Catalytic hydrogenation typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. The reaction is generally carried out in a solvent like methanol or ethanol (B145695). These conditions are often selective for the reduction of the nitro group without affecting the ester or the trifluoromethyl group.

Chemical reduction methods offer an alternative to catalytic hydrogenation. A common method for the reduction of nitroarenes is the use of a metal, such as iron, tin, or zinc, in an acidic medium. For instance, powdered iron in a mixture of ethyl acetate and acetic acid can be used to reduce similar nitro compounds. chemicalbook.com

The general mechanism for the catalytic hydrogenation of a nitro group on a metal surface is complex and believed to proceed through a series of intermediates. The nitro group is sequentially reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH₂).

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Conditions | Selectivity |

|---|---|---|

| H₂ / Pd/C | Hydrogen atmosphere, various solvents (e.g., methanol, ethanol) | Generally high for nitro group reduction |

| H₂ / Raney Ni | Hydrogen atmosphere, various solvents | Effective for nitro group reduction |

| Fe / Acid (e.g., HCl, Acetic Acid) | Acidic medium | Good for selective reduction |

| SnCl₂ / Acid (e.g., HCl) | Acidic medium | Mild and selective |

| Zn / Acid (e.g., HCl, Acetic Acid) | Acidic medium | Effective reducing agent |

Aromatic Substitution Reactivity and Electronic Influences of the Nitro Moiety

The benzene (B151609) ring in this compound is significantly deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing groups: the nitro group (-NO₂), the trifluoromethyl group (-CF₃), and the methyl ester group (-COOCH₃). Both the nitro and trifluoromethyl groups are powerful deactivating groups, withdrawing electron density from the ring through both inductive and resonance effects. The methyl ester group is also deactivating, primarily through its inductive effect.

These groups direct incoming electrophiles to the positions meta to themselves. In the case of this compound, the 1, 3, and 5 positions are occupied. The remaining positions (2, 4, and 6) are all ortho or para to at least one of the deactivating groups. Electrophilic attack at these positions would lead to highly destabilized carbocation intermediates where the positive charge is adjacent to an electron-withdrawing group. Therefore, further electrophilic aromatic substitution on this ring is generally difficult to achieve and requires harsh reaction conditions.

Conversely, the strong electron-withdrawing nature of the nitro and trifluoromethyl groups makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), particularly if a good leaving group is present on the ring. beilstein-journals.org The electron-withdrawing groups stabilize the negatively charged Meisenheimer complex that is formed as an intermediate in SNAr reactions.

Ester Functionality Transformations and Derivatizations

The methyl ester group in this compound can undergo several important transformations, providing another avenue for derivatization.

The most common reaction of the ester group is hydrolysis to the corresponding carboxylic acid, 3-nitro-5-(trifluoromethyl)benzoic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred as the formation of the carboxylate salt drives the reaction to completion. psu.edu For instance, hydrolysis can be carried out using an aqueous solution of a base like potassium hydroxide (B78521) at elevated temperatures. psu.edu

Another important transformation is amidation, where the ester is converted to an amide. This can be accomplished by reacting the ester with an amine. This reaction can be catalyzed by various reagents, including niobium(V) oxide (Nb₂O₅) under solvent-free conditions. researchgate.net The resulting amides are often important intermediates in the synthesis of bioactive molecules. For example, the related 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid can be converted to its amide, which is a precursor for antitubercular agents. nih.gov

Trifluoromethyl Group's Influence on Reaction Pathways and Stability

The trifluoromethyl (-CF₃) group is a unique substituent that profoundly alters the chemical and physical properties of a molecule. nih.gov

The -CF₃ group exerts a powerful electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms. nih.govresearchgate.net In this compound, this effect is compounded by the strong electron-withdrawing properties of the meta-positioned nitro group.

These combined stereoelectronic effects have two major consequences for the reactivity of the aromatic ring:

Deactivation towards Electrophilic Aromatic Substitution: The strong electron withdrawal reduces the electron density of the benzene ring, making it less susceptible to attack by electrophiles.

Activation towards Nucleophilic Aromatic Substitution: Conversely, the reduced electron density makes the ring more vulnerable to attack by nucleophiles, particularly at positions ortho and para to the electron-withdrawing groups.

The -CF₃ group's influence significantly enhances the electrophilic character of the molecule, a property that can be harnessed in specific chemical reactions. nih.gov

In the context of medicinal chemistry and drug design, the incorporation of a trifluoromethyl group is a widely used strategy to enhance a molecule's pharmacological profile. researchgate.netmdpi.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to oxidative metabolism by enzymes in the body. researchgate.net This increased metabolic stability can lead to a longer biological half-life and improved bioavailability of a drug candidate. researchgate.net

Table 2: Influence of the Trifluoromethyl Group on Molecular Properties

| Property | Influence of -CF₃ Group | Underlying Reason | Consequence |

|---|---|---|---|

| Electronic Effect | Strongly Electron-Withdrawing (-I) | High electronegativity of fluorine atoms. nih.gov | Modifies aromatic ring reactivity. nih.gov |

| Metabolic Stability | Increases | High strength of the C-F bond. researchgate.net | Resistance to metabolic degradation. researchgate.net |

| Lipophilicity | Increases | Fluorine atoms contribute to lipophilic character. mdpi.com | Enhanced membrane permeability. researchgate.netmdpi.com |

Optimization of Synthetic Parameters and Process Intensification Studies

The synthesis of nitroaromatic compounds, including precursors to this compound, often involves nitration using hazardous mixed acids (sulfuric and nitric acid). acs.org Research into the synthesis of related compounds, such as 1,3,5-trimethyl-2-nitrobenzene, highlights the importance of optimizing synthetic parameters to ensure safety, efficiency, and high yield. researchgate.net

Key parameters that are typically optimized include:

Reaction Temperature: Controlling the temperature is crucial to prevent runaway reactions and the formation of byproducts.

Molar Ratios: The molar ratio of the substrate to the nitrating agents (N/S ratio) directly impacts conversion and selectivity. researchgate.net

Flow Rate/Reaction Time: In continuous processes, the residence time in the reactor is a critical parameter.

Process intensification, particularly through the use of microreactors or continuous flow chemistry, represents a modern approach to optimizing such reactions. researchgate.net Studies on the nitration of similar aromatic compounds have demonstrated that microreactors offer superior heat and mass transfer compared to traditional batch reactors. researchgate.net This leads to significant improvements, including drastically reduced reaction times (from hours to seconds), decreased consumption of reagents like sulfuric acid, and higher product purity. researchgate.net These principles of optimization and process intensification are directly applicable to developing safer and more efficient manufacturing processes for this compound.

Mechanistic Insights and Computational Investigations

Theoretical Analysis of Reaction Mechanisms and Reaction Energetics

Computational chemistry provides powerful tools to elucidate the complex reaction mechanisms and energy landscapes involved in the synthesis and transformation of molecules like Methyl 3-nitro-5-(trifluoromethyl)benzoate.

The primary synthesis of this compound, and aromatic nitro compounds in general, proceeds through an ionic pathway known as electrophilic aromatic substitution. aiinmr.comnih.gov The key steps in this mechanism involve:

Formation of the Electrophile: Concentrated nitric acid reacts with a strong acid catalyst, typically sulfuric acid, to generate the highly electrophilic nitronium ion (NO₂⁺). aiinmr.comyoutube.comyoutube.com

Nucleophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the nitronium ion. aiinmr.comyoutube.com This step forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. youtube.com

Deprotonation: A weak base, such as the hydrogen sulfate (B86663) ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring. aiinmr.com

For a substituted benzene (B151609) ring like the precursor to this compound, the existing substituents (the methyl ester and trifluoromethyl groups) are electron-withdrawing, which deactivates the ring towards electrophilic attack but directs the incoming electrophile to the meta position. rsc.org

Beyond synthesis, theoretical studies on related nitroaromatic compounds, such as nitrotoluenes, also investigate potential decomposition mechanisms which can involve radical pathways . One such pathway is the homolytic dissociation (homolysis) of the carbon-nitro (C–NO₂) bond to form an aryl radical and nitrogen dioxide (NO₂). acs.orgrsc.org Computational studies using density functional theory have evaluated the Gibbs activation energies for such C–NO₂ bond-breaking processes, finding them to be a significant, though not always dominant, decomposition channel compared to other complex reaction pathways. acs.org The relative stability of the resulting radicals and the bond dissociation energy (BDE) are key factors in determining the favorability of this radical pathway.

Understanding the energetics of a reaction requires mapping the potential energy surface (PES), which connects reactants, transition states, intermediates, and products. A transition state (TS) represents the highest energy point along the lowest energy path of a reaction coordinate and is a critical structure for determining reaction kinetics. rsc.org

Computational methods like Density Functional Theory (DFT) are employed to locate and characterize these transition states. rsc.org For the nitration of an aromatic ring, the transition state is the structure along the reaction coordinate where the C-N bond is partially formed, and the aromaticity is disrupted, just before the formation of the stable sigma complex intermediate. nih.gov The energy of this transition state (the activation energy) dictates the rate of the reaction.

For complex molecules, multiple reaction pathways and transition states may exist. For instance, in the decomposition of substituted nitrotoluenes, DFT calculations have been used to build potential energy surfaces for various channels, including C-NO₂ bond dissociation and intramolecular hydrogen atom migration. rsc.org These studies calculate the geometries and energies of the reactants, transition states, and products to determine the most favorable reaction pathway. rsc.org While some simple models suggest a barrierless reaction after the initial encounter of the electrophile and the aromatic ring, more complex trajectories that account for solvent and counterion reorganization often reveal that selectivity is determined late in the process. nih.gov

Density Functional Theory (DFT) Applications for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for investigating the structure and reactivity of molecules like this compound. It offers a balance between computational cost and accuracy for studying the electronic properties that govern chemical behavior.

DFT calculations can determine both the optimized molecular geometry and a variety of electronic properties that act as reactivity descriptors. scispace.comimist.ma These descriptors help in understanding and predicting the chemical behavior of the molecule.

Global Reactivity Descriptors: These properties describe the reactivity of the molecule as a whole. Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

Local Reactivity Descriptors: These indices describe the reactivity at specific atomic sites within the molecule. Partial atomic charges, for instance, can identify electrophilic (positive charge) and nucleophilic (negative charge) centers. The Fukui function is another powerful local descriptor that indicates the propensity of a site to undergo nucleophilic or electrophilic attack.

Bond Dissociation Energy (BDE): For nitroaromatic compounds, the BDE of the C–NO₂ bond is a critical parameter related to their thermal stability and initiation of decomposition. scispace.com DFT methods, such as B3LYP, are frequently used to calculate these energies. scispace.comimist.ma

The following table illustrates the types of data that can be obtained from DFT calculations on nitroaromatic compounds, based on methodologies described in the literature.

| Descriptor | Definition | Significance for Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | Indicates chemical stability and resistance to electronic excitation. |

| Partial Atomic Charges | Distribution of electron density among atoms | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |

| **BDE(C-NO₂) ** | Energy required to homolytically break the C-NO₂ bond | Indicates the thermal sensitivity and the ease of initiating radical decomposition reactions. scispace.com |

This table is illustrative of the data types generated via DFT calculations as described in cited research.

DFT is a powerful tool for predicting the outcome of chemical reactions where multiple isomers can be formed. In the synthesis of aromatic compounds, this primarily involves predicting regioselectivity. The nitration of a substituted benzene ring is a classic example. rsc.org

For a precursor to this compound, the molecule would contain a methyl ester group (-COOCH₃) and a trifluoromethyl group (-CF₃). Both are strong electron-withdrawing groups that deactivate the aromatic ring towards electrophilic substitution. Their electronic influence makes the carbon atoms at the ortho and para positions significantly more electron-deficient (and thus less attractive to an incoming electrophile like NO₂⁺) than the meta positions. rsc.org

DFT calculations can quantify this directing effect in several ways:

Analysis of Intermediate Stability: The relative energies of the possible sigma complex intermediates (formed by attack at the ortho, meta, or para positions) can be calculated. The pathway involving the lowest energy intermediate is predicted to be the major one. For meta-directing groups, the meta-attack intermediate is the most stable (or least unstable). rsc.org

Molecular Electrostatic Potential (MESP): MESP maps visualize the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (shown in red or yellow) are electron-rich and are the most likely sites for electrophilic attack. For a molecule with meta-directors, the MESP would show the least positive (or most negative) potential at the meta positions.

Transition State Energy Calculations: A rigorous approach involves calculating the activation energies for the attack at each possible position. The reaction pathway with the lowest activation energy barrier will be the kinetically favored one, leading to the major product. chemrxiv.orgimist.ma

These computational approaches consistently predict that the nitration of a benzene ring bearing meta-directing groups will yield the meta-substituted product, which is in complete agreement with experimental outcomes. rsc.orgimist.ma

Molecular Dynamics Simulations: Conformational Preferences and Intermolecular Interactions

While DFT calculations are excellent for studying static electronic properties and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motions, conformational changes, and intermolecular interactions in a simulated environment (e.g., in a solvent). researchgate.netmdpi.com

For a molecule like this compound, MD simulations can be used to explore:

Conformational Preferences: The molecule possesses several rotatable bonds, such as the C-C bond connecting the ester group to the ring and the C-C bond for the trifluoromethyl group. MD simulations can explore the potential energy landscape associated with the rotation of these groups, revealing the most stable (lowest energy) conformations and the energy barriers between them. This provides a dynamic picture of the molecule's flexibility.

Intermolecular Interactions: By simulating the molecule within a solvent box (e.g., water or an organic solvent), MD can characterize the non-covalent interactions between the solute and solvent molecules. This includes hydrogen bonding (if applicable), dipole-dipole interactions, and van der Waals forces. Studies on substituted benzoate (B1203000) anions have used simulations to understand how they interact with their environment, such as being trapped at an interface and undergoing anisotropic motion. nih.gov These simulations are crucial for understanding solubility, solvation energies, and how the molecule behaves in a condensed phase. The results can reveal how the molecule orients itself and how solvent molecules arrange around its functional groups.

The data derived from MD simulations, such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can quantify the stability of the molecule's conformation and the flexibility of specific atomic regions over the simulation time. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational approach that seeks to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. researchgate.netnih.gov This methodology is predicated on the principle that the molecular structure inherently dictates the properties of a chemical compound. nih.gov For a compound like this compound, which belongs to the class of nitroaromatic compounds, QSPR can be a valuable tool for predicting a range of properties, thereby reducing the need for extensive experimental testing. researchgate.netresearchgate.net

The development of a QSPR model involves a systematic process. Initially, a dataset of compounds with known properties is compiled. nih.gov The molecular structures of these compounds are then characterized using a variety of numerical descriptors. These descriptors can be categorized into several types, including constitutional (e.g., molecular weight, atom counts), topological (describing atomic connectivity), geometric (3D aspects of the molecule), and quantum-chemical (e.g., orbital energies, dipole moment). researchgate.netmdpi.com Subsequently, a mathematical model is constructed to correlate these descriptors with the property of interest. This is often achieved through statistical methods like multiple linear regression or machine learning algorithms. nih.govnih.gov The final and crucial step is the validation of the model to ensure its predictive power and robustness. researchgate.netnih.gov

In the context of nitroaromatic compounds, QSPR studies have been instrumental in predicting various properties, including toxicity and impact sensitivity. nih.govmdpi.com For instance, research on the aquatic toxicity of nitroaromatics has identified descriptors such as the octanol/water partition coefficient (Kow), a measure of hydrophobicity, and the energy of the lowest unoccupied molecular orbital (E_LUMO), an indicator of electrophilicity, as being particularly significant. mdpi.com Similarly, QSPR models have been developed to predict the impact sensitivity of energetic nitro compounds, a critical parameter for safety assessment. nih.gov

While specific QSPR models for this compound are not extensively documented in publicly available literature, the principles derived from studies on related nitroaromatic and trifluoromethylated compounds can be applied. Key molecular descriptors for this compound, calculated through computational methods, provide a foundation for potential QSPR modeling.

Table 1: Calculated Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₆F₃NO₄ | chemscene.com |

| Molecular Weight | 249.14 g/mol | chemscene.com |

| Topological Polar Surface Area (TPSA) | 69.44 Ų | chemscene.com |

| LogP (Octanol-Water Partition Coefficient) | 2.40 | chemscene.com |

| Hydrogen Bond Acceptors | 4 | chemscene.com |

| Hydrogen Bond Donors | 0 | chemscene.com |

| Rotatable Bonds | 2 | chemscene.com |

These descriptors can serve as inputs for QSPR models to predict various endpoints. For example:

LogP is a crucial descriptor for predicting bioavailability and environmental fate, as it indicates how the compound partitions between fatty and aqueous environments. mdpi.com

Topological Polar Surface Area (TPSA) is often correlated with drug transport properties, such as absorption and brain penetration.

The presence of a nitro group and a trifluoromethyl group significantly influences the electronic properties of the benzene ring, which can be quantified by quantum-chemical descriptors. These groups are known to affect the reactivity and metabolic stability of the compound. The energy of the lowest unoccupied molecular orbital (E_LUMO) is a particularly relevant descriptor for nitroaromatic compounds, as it relates to their tendency to accept electrons and undergo nitroreduction, a key step in their metabolic activation and toxicity. mdpi.com

The development of robust QSPR models for this compound would enable the prediction of its biological activity, toxicity, and environmental distribution without the need for extensive and costly experimental studies. researchgate.net Such models, once validated according to established principles like those set by the Organisation for Economic Co-operation and Development (OECD), can be powerful tools in chemical risk assessment and the rational design of new compounds with desired properties. researchgate.netresearchgate.net

Derivatives, Analogues, and Structure Activity Relationship Sar Studies

Design and Synthesis of Chemically Modified Analogues of Methyl 3-nitro-5-(trifluoromethyl)benzoate

The generation of analogues of this compound is a key strategy for modulating its physicochemical properties and biological activity. Synthetic efforts are typically centered on the three primary functional groups: the nitro group, the ester moiety, and the trifluoromethyl group, as well as on the aromatic scaffold itself.

The nitro group is a versatile functional handle that can be transformed into a variety of other substituents, most notably an amino group. The reduction of the nitro group to form Methyl 3-amino-5-(trifluoromethyl)benzoate is a foundational reaction in the synthesis of more complex derivatives. This transformation is critical as the resulting aniline (B41778) is a key nucleophile for amide bond formation, sulfonamide synthesis, and other coupling reactions.

Common methods for this reduction include catalytic hydrogenation and chemical reduction. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) in a solvent such as methanol (B129727) or ethanol (B145695) under a hydrogen atmosphere is a clean and efficient method. sciencemadness.org Chemical reduction methods, for instance, using iron powder in the presence of an acid like acetic acid (Fe/AcOH), also provide a viable route to the corresponding amine. sciencemadness.org

| Starting Material | Reagents/Conditions | Product | Transformation |

| This compound | H₂, Pd/C, Methanol | Methyl 3-amino-5-(trifluoromethyl)benzoate | Nitro Reduction |

| This compound | Fe, Acetic Acid, Ethanol | Methyl 3-amino-5-(trifluoromethyl)benzoate | Nitro Reduction |

| This compound | Sodium Dithionite (Na₂S₂O₄), aq. NaOH/NH₃ | Sodium 3-amino-5-(trifluoromethyl)benzoate | Nitro Reduction & Ester Hydrolysis |

This table illustrates common synthetic transformations for modifying the nitro group of this compound.

Modification of the methyl ester group can be achieved through hydrolysis to the parent carboxylic acid, 3-Nitro-5-(trifluoromethyl)benzoic acid, followed by re-esterification, or directly via transesterification. biosynth.comsigmaaldrich.com The parent carboxylic acid is a crucial intermediate for creating a wide range of amide derivatives, which are often explored in drug discovery programs. biosynth.com

Transesterification allows for the direct conversion of the methyl ester into other alkyl esters (e.g., ethyl, propyl, butyl). This reaction is typically catalyzed by an acid or base, or by specialized catalysts like maghemite-ZnO, and involves reacting the methyl ester with an excess of the desired alcohol. researchgate.net Such modifications can fine-tune properties like solubility and cell permeability. For example, the synthesis of ethyl 3-fluoro-5-nitrobenzoate from the corresponding acid demonstrates a related esterification process. chemicalbook.com

| Starting Material | Reagent | Potential Product | Purpose of Modification |

| This compound | NaOH (aq), then H⁺ | 3-Nitro-5-(trifluoromethyl)benzoic acid | Access to amides, other esters |

| This compound | Ethanol, Acid/Base Catalyst | Ethyl 3-nitro-5-(trifluoromethyl)benzoate | Modify solubility/pharmacokinetics |

| This compound | 1-Propanol, Catalyst | Propyl 3-nitro-5-(trifluoromethyl)benzoate | Modify solubility/pharmacokinetics |

| This compound | Isopropanol, Catalyst | Isopropyl 3-nitro-5-(trifluoromethyl)benzoate | Introduce steric bulk, modify properties |

This table outlines synthetic routes to vary the ester functional group.

The trifluoromethyl (-CF3) group is a key pharmacophore, but its properties can be mimicked or modulated by replacing it with bioisosteric analogues. A notable example is the pentafluorosulfanyl (-SF5) group, which is more lipophilic and has stronger electron-withdrawing character than the -CF3 group. beilstein-journals.orgnih.gov The synthesis of analogues like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene highlights the exploration of advanced fluorinated groups in aromatic systems. beilstein-journals.orgnih.govresearchgate.netnih.gov Other potential bioisosteres for the trifluoromethyl group include the trichloromethyl (-CCl3) group or other perfluoroalkyl chains like pentafluoroethyl (-CF2CF3). The synthesis of methyl 3-(trifluoromethyl)benzoate itself involves multi-step processes starting from precursors like m-xylene (B151644) or m-methylbenzoyl chloride, indicating pathways that could be adapted for related analogues. google.com

| Functional Group | Example Analogue Name | Key Property Change |

| -CF₃ (Trifluoromethyl) | This compound | Baseline |

| -SF₅ (Pentafluorosulfanyl) | Methyl 3-nitro-5-(pentafluorosulfanyl)benzoate | Increased lipophilicity and electron-withdrawing strength. beilstein-journals.org |

| -CCl₃ (Trichloromethyl) | Methyl 3-nitro-5-(trichloromethyl)benzoate | Different steric and electronic profile |

| -CN (Cyano) | Methyl 3-cyano-5-nitrobenzoate | Different geometry (linear) and polarity |

This table presents potential bioisosteric replacements for the trifluoromethyl group.

The electron-deficient aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr), especially if a suitable leaving group (like a halogen) is present on the ring. libretexts.org This allows for the introduction of additional substituents. For instance, related structures like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid are synthesized from precursors such as 2-chloro-5-(trifluoromethyl)benzonitrile. nih.gov Such chlorinated analogues can then undergo substitution reactions where the chlorine is displaced by nucleophiles like amines, alkoxides, or thiolates. researchgate.net

Furthermore, studies on related compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene show that a fluorine atom on such an activated ring can be readily displaced by various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.orgnih.govresearchgate.net Another strategy is vicarious nucleophilic substitution (VNS), which allows for the introduction of carbon, oxygen, or nitrogen nucleophiles at positions activated by the nitro group, even without a leaving group present. nih.gov

| Analogue Type | Synthetic Strategy | Example Reaction |

| Halogenated Analogue | Nitration of a halogenated precursor | 2-chloro-5-(trifluoromethyl)benzonitrile → 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. nih.gov |

| Nucleophilic Substitution | SNAr on a halogenated analogue | Reaction of a chloro-analogue with an amine (e.g., piperidine) to form an amino-substituted derivative. researchgate.net |

| Vicarious Substitution | VNS on the nitro-activated ring | Reaction with a nucleophile to substitute a hydrogen atom ortho or para to the nitro group. nih.gov |

This table describes strategies for creating polyfunctionalized derivatives based on the core structure.

Systematic Structure-Activity Relationship (SAR) Investigations

The trifluoromethyl (-CF3) group is one of the most significant functional groups in modern medicinal chemistry due to its unique combination of properties. Its inclusion in a molecule like this compound has profound and predictable effects on its biological and physicochemical characteristics compared to a non-fluorinated analogue (e.g., Methyl 3-methyl-5-nitrobenzoate).

Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule. This can enhance membrane permeability and improve absorption and distribution within the body. beilstein-journals.org

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically vulnerable methyl group with a trifluoromethyl group is a common strategy to increase a drug's half-life.

Electronic Effects: As a powerful electron-withdrawing group, the -CF3 group can lower the pKa of nearby acidic or basic centers. This can alter the ionization state of the molecule at physiological pH, affecting receptor binding and solubility.

Receptor Binding: The -CF3 group can engage in specific, favorable interactions with biological targets, including dipole-dipole and multipolar interactions with protein backbones or side chains, which can lead to increased binding affinity and potency. nih.gov

| Property | Hydrogen (-H) | Methyl (-CH₃) | Trifluoromethyl (-CF₃) |

| Size (van der Waals radius, Å) | 1.20 | 2.00 | 2.44 |

| Lipophilicity (Hansch parameter, π) | 0.00 | 0.56 | 0.88 |

| Metabolic Stability | Low (prone to oxidation) | Low (prone to oxidation) | High (resistant to oxidation) |

| Electronic Effect | Neutral | Weakly Electron-Donating | Strongly Electron-Withdrawing |

This table provides a comparative summary of the physicochemical properties of the trifluoromethyl group versus hydrogen and a methyl group, illustrating its impact on molecular design.

Role of the Nitro Group in Biological Activation and Prodrug Strategies

The nitroaromatic functionality is a well-established pharmacophore that can play a crucial role in the biological activation of a compound, often serving as a key component in prodrug strategies. The biological activity of many nitroaromatic compounds is contingent upon the enzymatic reduction of the nitro group within the target organism or cell. nih.gov This bioactivation process is particularly relevant in hypoxic environments, such as those found in solid tumors or certain microbial infections, where specific nitroreductase enzymes are overexpressed.

The reduction of the nitro group is a stepwise process that generates a series of reactive intermediates, including the nitroso, hydroxylamino, and ultimately the amino derivative. nih.gov These reactive species are often the true cytotoxic agents, capable of covalently modifying biological macromolecules like DNA and proteins, leading to therapeutic effects such as antimicrobial or anticancer activity.

In the context of this compound, the nitro group is poised for such reductive activation. Its presence suggests that the compound could be designed as a prodrug that remains relatively inert until it reaches a biological environment with the appropriate enzymatic machinery for its conversion into a more active form. This strategy can enhance the selectivity of a drug, minimizing off-target effects and improving its therapeutic index.

Positional Isomer Effects on Reactivity and Biological Profile

Both the nitro and trifluoromethyl groups are potent electron-withdrawing groups. Their presence significantly deactivates the benzene (B151609) ring towards electrophilic substitution. However, their meta-positioning directs any potential electrophilic attack to the 2, 4, and 6 positions, influencing the synthesis of further derivatives.

From a biological standpoint, the positional isomerism dramatically affects the molecule's interaction with target biomolecules. For instance, studies on isomers of nitro trifluoromethyl benzoic acid have shown that the regiochemistry dictates the degree of steric hindrance and the rotation of the functional groups out of the aromatic plane. nih.gov In a related compound, 4-nitro-3-(trifluoromethyl)benzoic acid, the trifluoromethyl group ortho to the nitro group forces the nitro group to rotate out of the plane of the aromatic ring. nih.gov This conformational change can significantly alter the binding affinity of the molecule to its biological target. The specific 3,5-substitution pattern in this compound will therefore define a unique three-dimensional shape and electronic landscape that is paramount to its biological activity.

| Isomer | Key Steric Interaction | Predicted Impact on Biological Profile |

|---|---|---|

| This compound | Meta-positioning of two electron-withdrawing groups | Specific 3D conformation and electronic distribution influencing target binding |

| 4-Nitro-2-(trifluoromethyl)benzoic acid | Ortho-positioning of CF3 to the carboxylic acid | Rotation of the carboxylic acid group out of the aromatic plane nih.gov |

| 4-Nitro-3-(trifluoromethyl)benzoic acid | Ortho-positioning of CF3 to the nitro group | Rotation of the nitro group out of the aromatic plane nih.gov |

Comparative Studies with Fluorinated and Nitrated Benzoate (B1203000) Systems

While direct comparative studies on this compound versus its individual fluorinated or nitrated analogs are not extensively documented in publicly available literature, the principles of medicinal chemistry allow for a predictive comparison.

A hypothetical Methyl 3-(trifluoromethyl)benzoate analog would benefit from the properties conferred by the trifluoromethyl group, such as increased lipophilicity and metabolic stability. beilstein-journals.org The trifluoromethyl group is known to enhance membrane permeability and can improve the pharmacokinetic profile of a drug. beilstein-journals.org

Conversely, a Methyl 3-nitrobenzoate analog would possess the potential for reductive bioactivation, as discussed earlier. However, it would lack the enhanced lipophilicity and metabolic stability provided by the trifluoromethyl group.

The combination of both the nitro and trifluoromethyl groups in this compound suggests a synergistic effect. The trifluoromethyl group can enhance the compound's ability to reach its target, while the nitro group provides the mechanism for targeted activation. A study on N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives found that the trifluoromethyl group reduced toxicity against human cells while retaining potency. benthamscience.com This suggests that the dual substitution in this compound could lead to a favorable therapeutic window.

| Substituent | Key Contributions to Biological Profile |

|---|---|

| Trifluoromethyl (CF3) | Increased lipophilicity, metabolic stability, and membrane permeability. beilstein-journals.org |

| Nitro (NO2) | Potential for reductive bioactivation, serving as a prodrug moiety. nih.gov |

| Combined CF3 and NO2 | Potential for synergistic effects, combining enhanced pharmacokinetics with targeted activation. |

Rational Design Principles for Enhanced Efficacy and Selectivity

The structure of this compound exemplifies several key principles of rational drug design aimed at maximizing therapeutic efficacy and selectivity. The rational design of novel bioactive molecules is a cornerstone of modern drug discovery, aiming to move beyond trial-and-error screening. nih.gov

The selection of the benzoate scaffold provides a versatile platform for chemical modification. The strategic placement of two strong electron-withdrawing groups at the meta-positions is a deliberate design choice. This arrangement creates a distinct electronic environment on the aromatic ring, influencing its reactivity and potential interactions with biological targets.

To enhance efficacy, further modifications could be envisioned based on SAR data from related compounds. For example, altering the ester group to an amide or other bioisosteres could modulate the compound's solubility, stability, and binding interactions. A study on 2,5-substituted benzoic acid derivatives as dual inhibitors of anti-apoptotic proteins demonstrated how modifying substituents on the benzoic acid scaffold could optimize binding to target proteins.

Advanced Spectroscopic Characterization and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms. For Methyl 3-nitro-5-(trifluoromethyl)benzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR is employed for a comprehensive analysis.

Proton (¹H) NMR for Chemical Environment Elucidation

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring relationships within the molecule. The aromatic region of the spectrum is particularly informative. The benzene (B151609) ring contains three protons, and due to the substitution pattern (at positions 1, 3, and 5), each is chemically non-equivalent, leading to three separate signals.

The strong electron-withdrawing nature of both the nitro (-NO₂) group and the trifluoromethyl (-CF₃) group significantly deshields the adjacent aromatic protons, causing their signals to appear at a high chemical shift (downfield). The single proton at the C2 position is situated between two electron-withdrawing groups, leading to the most significant downfield shift. The proton at C4 is positioned between the trifluoromethyl and ester groups, while the C6 proton is adjacent to the ester group and meta to the nitro group. The methyl ester (-COOCH₃) group gives rise to a characteristic singlet, typically found in the upfield region of the spectrum.

Based on data for the closely related compound, a synthesis precursor, the following proton NMR signals have been reported in deuterated chloroform (B151607) (CDCl₃). google.com

Table 1: ¹H NMR Spectral Data for this compound Moiety

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| ~9.05 | t | Aromatic H (H-2) |

| ~8.68 | s | Aromatic H (H-4) |

| ~8.63 | s | Aromatic H (H-6) |

| ~4.04 | s | Methyl H (-OCH₃) |

Note: Data derived from a synthesis report for the target compound. google.com Exact coupling constants were not fully detailed.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal. The lack of symmetry in the substitution pattern of the aromatic ring results in six separate signals for the six ring carbons.

The chemical shifts are heavily influenced by the attached functional groups.

Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and appears far downfield, typically in the 160-170 ppm range.

Aromatic Carbons: The carbons directly attached to the electron-withdrawing nitro (C3) and trifluoromethyl (C5) groups are significantly influenced. The carbon bearing the trifluoromethyl group (C5) will appear as a quartet due to coupling with the three fluorine atoms (¹J-CF). The carbon attached to the nitro group (C3) is also shifted downfield. The carbon attached to the ester group (C1) is found at a characteristic downfield position.

Trifluoromethyl Carbon (-CF₃): The carbon of the -CF₃ group itself also appears as a prominent quartet in the spectrum due to the strong one-bond coupling to the three fluorine atoms.

Methyl Carbon (-OCH₃): The methyl carbon of the ester group is shielded and appears at the most upfield position, typically around 50-55 ppm.

Fluorine (¹⁹F) NMR for Fluorinated Moiety Characterization and Reaction Monitoring

Fluorine (¹⁹F) NMR is a highly sensitive and specific technique for analyzing fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides clean spectra with a wide chemical shift range. For this compound, ¹⁹F NMR is used to confirm the presence and electronic environment of the trifluoromethyl (-CF₃) group.

The molecule will exhibit a single sharp singlet in its ¹⁹F NMR spectrum, as all three fluorine atoms in the -CF₃ group are chemically equivalent. The chemical shift of this signal is indicative of the electronic environment of the aromatic ring. The presence of the electron-withdrawing nitro group would influence the precise chemical shift. For comparison, the ¹⁹F NMR signal for the -CF₃ group in 1-nitro-3-(trifluoromethyl)benzene appears at approximately -63.0 ppm relative to a CFCl₃ standard. The specific shift for the title compound is expected to be in a similar region. This technique is also exceptionally useful for monitoring the progress of reactions involving the introduction or modification of the trifluoromethyl group.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show strong and distinct absorption bands corresponding to its key functional groups:

Nitro (-NO₂) Group: This group gives rise to two prominent stretching vibrations: a strong asymmetric stretch typically found in the 1500-1560 cm⁻¹ region and a symmetric stretch in the 1335-1370 cm⁻¹ range.

Carbonyl (C=O) Group: The ester carbonyl group produces a very strong and sharp absorption band, typically between 1720-1740 cm⁻¹.

Trifluoromethyl (-CF₃) Group: The C-F bonds lead to very strong absorption bands, often in the 1100-1350 cm⁻¹ region, which can sometimes overlap with other vibrations.

C-O Ester Linkage: The C-O stretching vibrations of the ester group typically appear as two bands in the 1000-1300 cm⁻¹ region.

Aromatic Ring: C-H stretching vibrations for the aromatic protons are expected above 3000 cm⁻¹, while C=C stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the polar nitro and carbonyl groups give strong IR signals, the vibrations of the less polar parts of the molecule can be more prominent in the Raman spectrum.

Table 2: Expected Characteristic IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric Stretch | -NO₂ | 1500 - 1560 | Strong |

| Symmetric Stretch | -NO₂ | 1335 - 1370 | Strong |

| Stretch | C=O (Ester) | 1720 - 1740 | Strong, Sharp |

| Stretch | C-F (in CF₃) | 1100 - 1350 | Very Strong |

| Stretch | Aromatic C-H | > 3000 | Medium |

Mass Spectrometry (MS): Fragmentation Pathways and Exact Mass Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. The molecular weight of this compound (C₉H₆F₃NO₄) is 249.14 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 249.

The fragmentation pattern provides valuable structural information. Key fragmentation pathways for this molecule would likely involve the loss of neutral fragments from the molecular ion:

Loss of the methoxy (B1213986) group (-OCH₃): A primary fragmentation would be the cleavage of the ester's methoxy group, leading to a prominent peak at m/z = 218 (M - 31).

Loss of the nitro group (-NO₂): Cleavage of the nitro group would result in a fragment at m/z = 203 (M - 46).

Loss of carbon monoxide (-CO): Following the loss of the methoxy radical, the resulting acylium ion (m/z = 218) could lose a molecule of carbon monoxide to give a fragment at m/z = 190.

Loss of the trifluoromethyl group (-CF₃): Although the C-CF₃ bond is strong, a fragment corresponding to the loss of the trifluoromethyl radical could potentially be observed at m/z = 180 (M - 69).

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion to four or more decimal places, which serves as an unambiguous confirmation of the compound's elemental composition.

Electronic Absorption Spectroscopy (UV-Vis): Analysis of Chromophores and Conjugation

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions and conjugated systems. The primary chromophores in this compound are the nitrated benzene ring and the carbonyl group.

The benzene ring itself has characteristic absorptions which are modified by the attached substituents. The nitro group, a powerful auxochrome and chromophore, causes a significant bathochromic (red) shift of the benzene absorption bands into the near-UV region. The π → π* transitions of the aromatic system and the n → π* transition associated with the nitro group are the main electronic transitions observed. The presence of the ester and trifluoromethyl groups will further modulate the positions and intensities of these absorption maxima (λmax). A detailed UV-Vis spectrum would be required to identify the precise λmax values, which are useful for quantitative analysis and for studying the electronic effects of the substituents.

X-ray Diffraction (XRD) Crystallography for Solid-State Structural Elucidation

While specific crystallographic data for this compound is not prominently available in the reviewed literature, the analysis of closely related precursors for antitubercular agents, such as 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid, offers significant insight into the structural characteristics that can be expected. researchgate.netnih.gov Research on this related compound reveals detailed crystal data obtained through synchrotron radiation. researchgate.net

In the study of 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid, the carboxy and nitro groups were found to be significantly twisted out of the plane of the benzene ring, with the nitro group being almost perpendicular to it. researchgate.net In the crystal, molecules of this related compound form hydrogen-bonded dimers. researchgate.netnih.gov Such analyses are crucial for understanding intermolecular interactions that dictate the crystal packing.

Crystal Data for a Related Precursor: 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₃ClF₃NO₄ |

| Molecular Weight | 269.56 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 4.7297 (10) |

| b (Å) | 7.8993 (16) |

| c (Å) | 13.044 (3) |

| α (°) | 91.57 (3) |

| β (°) | 96.51 (3) |

| γ (°) | 104.79 (3) |

| Volume (ų) | 467.36 (18) |

| Z | 2 |

| Temperature (K) | 100 |

Advanced Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are essential for the separation, identification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques in this regard. While commercial suppliers often state a purity level, for instance, 97%, detailed analytical methods provide the basis for such specifications. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds. For benzoate (B1203000) derivatives, reverse-phase HPLC (RP-HPLC) is frequently used. Although a specific HPLC method for this compound is not detailed in the searched literature, methods for structurally similar compounds provide a clear blueprint. For example, the analysis of Methyl 3-(chlorocarbonyl)-5-nitrobenzoate utilizes a reverse-phase column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com This type of method is scalable and can be adapted for both analytical purity checks and preparative isolation of impurities. sielc.com

Typical RP-HPLC Conditions for Benzoate Derivatives

| Parameter | Description |

|---|---|

| Column | Reverse-Phase C18 or similar (e.g., Newcrom R1) sielc.comresearchgate.net |

| Mobile Phase | A mixture of Acetonitrile (MeCN) and water sielc.com or Methanol (B129727) and water, often with an acid modifier (e.g., phosphoric acid, formic acid). sielc.comresearchgate.net |

| Detection | UV/VIS Detector researchgate.net |

| Mode | Isocratic or Gradient elution |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for purity analysis and detecting trace-level impurities. The electron ionization (EI) mass spectra generated provide a molecular fingerprint that can be used for structural confirmation by comparing it to spectral libraries.

The analysis of related compounds such as Methyl 3-(trifluoromethyl)benzoate and Methyl 3-nitrobenzoate by GC-MS has been documented. nih.govnih.gov These analyses provide characteristic mass-to-charge ratio (m/z) peaks that are crucial for identification. For instance, in the synthesis of related pharmaceutical compounds, GC-MS is employed to monitor and control for potential genotoxic impurities derived from nitrobenzoate starting materials. amazonaws.com

Illustrative GC-MS Data for Related Benzoate Compounds

| Compound | Key m/z Peaks | Reference |

|---|---|---|

| Methyl 3-(trifluoromethyl)benzoate | 173, 145, 204 | nih.gov |

| Methyl 3-nitrobenzoate | 150, 104, 76, 151, 50 | nih.gov |

Advanced Applications in Chemical Synthesis and Medicinal Chemistry Research

Methyl 3-nitro-5-(trifluoromethyl)benzoate as a Key Synthetic Building Block

The utility of this compound as a foundational molecule stems from the reactivity conferred by its functional groups. The ester can be readily hydrolyzed to its corresponding carboxylic acid, 3-nitro-5-(trifluoromethyl)benzoic acid, which can then be converted to other derivatives such as acid chlorides or amides. These derivatives are instrumental in constructing larger, more complex chemical structures.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands cymitquimica.com. These materials have garnered significant interest for applications in gas storage, separation, and catalysis nih.gov. The organic linkers are typically multi-topic carboxylic acids. While the direct use of 3-nitro-5-(trifluoromethyl)benzoic acid as a linker in the synthesis of MOFs is not extensively documented in publicly available research, related nitro-substituted benzoic acid derivatives have been successfully employed. For instance, novel MOFs with differing topologies have been constructed using 3-nitro-4-(pyridin-4-yl)benzoic acid as the organic ligand nih.gov. This suggests the potential for appropriately functionalized derivatives of 3-nitro-5-(trifluoromethyl)benzoic acid to serve as linkers in the design of new functional MOF materials.

Benzoate (B1203000) esters that possess electron-withdrawing groups are recognized as valuable intermediates in the synthesis of specialized or "fine" chemicals nih.gov. The title compound, this compound, and its corresponding acid are considered versatile building blocks for creating complex molecules pharmint.net. The synthesis of such compounds often involves multi-step processes where the functional groups are installed sequentially on the aromatic core nih.gov. While specific applications in the synthesis of non-pharmaceutical fine chemicals like dyes or polymers are not widely detailed in the literature, the inherent reactivity of the molecule makes it a suitable candidate for such development. For example, related nitro-aromatic amides have been used as precursors in the synthesis of specialized reactive dyes researchgate.net.

Contributions to Pharmaceutical and Agrochemical Research and Development

The structural motifs present in this compound are of significant interest in the fields of medicinal and agrochemical research. The trifluoromethyl group is known to enhance pharmacological properties such as metabolic stability and membrane permeability, while the nitro group is a key pharmacophore in various bioactive compounds nih.govresearchgate.net.

The development of novel anticancer agents is a primary focus of medicinal chemistry. Molecules incorporating trifluoromethyl and nitro groups are frequently investigated for their potential as antineoplastic drugs nih.gov. Research into structurally related compounds indicates that these functional groups contribute to cytotoxic activity. For example, various N-alkyl-nitroimidazole derivatives have demonstrated cytotoxicity against human breast (MDA-MB-231) and lung (A549) cancer cell lines, with lethal concentration (LC₅₀) values as low as 16.7 µM openmedicinalchemistryjournal.comresearchgate.net. Similarly, certain thiazolo[4,5-d]pyrimidine (B1250722) derivatives containing a trifluoromethyl group have shown antiproliferative effects against melanoma cell lines nih.gov. While direct cytotoxic data for simple amide derivatives of 3-nitro-5-(trifluoromethyl)benzoic acid are not extensively published, the consistent activity of related structures underscores the potential of this chemical scaffold in oncology research.

Table 1: Cytotoxic Activity of Structurally Related Compounds

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| N-methyl-nitroimidazole | MDA-MB-231 (Breast) | LC₅₀ | 16.7 µM | openmedicinalchemistryjournal.comresearchgate.net |

| N-ethyl-nitroimidazole | A549 (Lung) | LC₅₀ | 14.7 µM | openmedicinalchemistryjournal.comresearchgate.net |

| 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Melanoma) | IC₅₀ | 24.4 µM | nih.gov |

| N-substituted 6-nitro-1H-benzimidazole derivative | Various | IC₅₀ | 1.84 - 10.28 µg/mL | rsc.org |

The search for new antimicrobial and anti-inflammatory agents is critical for addressing drug resistance and chronic diseases. Benzamide (B126) derivatives, particularly those with nitro substitutions, have been evaluated for these properties researchgate.netnih.gov.

In the context of anti-inflammatory action, studies have shown that certain nitro-substituted benzamide derivatives can significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells researchgate.net. The inhibition of NO is a common strategy for evaluating anti-inflammatory potential nih.gov. Some nitrobenzamide compounds demonstrated dose-dependent inhibition with IC₅₀ values as low as 3.7 µM and were also found to suppress the expression of other pro-inflammatory markers like COX-2, IL-1β, and TNF-α researchgate.net. This suggests that the benzamide scaffold containing a nitro group is a promising candidate for developing new anti-inflammatory agents researchgate.netnih.gov.

Regarding antimicrobial properties, derivatives containing trifluoromethyl and nitro groups have shown effectiveness. For example, certain pyrazole (B372694) derivatives with these substitutions are effective growth inhibitors of antibiotic-resistant Gram-positive bacteria nih.gov. The most direct application, however, lies in the development of antitubercular agents, which is discussed in the following section.

Table 2: Anti-inflammatory Activity of Nitrobenzamide Derivatives

| Activity Assessed | Cell Line | Key Findings | IC₅₀ Values | Reference |

| Inhibition of Nitric Oxide (NO) Production | RAW264.7 Macrophages | Dose-dependent inhibition of LPS-induced NO | 3.7 µM and 5.3 µM for lead compounds | researchgate.net |

| Inhibition of Pro-inflammatory Cytokines | RAW264.7 Macrophages | Suppression of COX-2, IL-1β, and TNF-α expression | Not specified | researchgate.net |

| Inhibition of TNF-α | Mouse model | Dose-dependent inhibition of LPS-induced TNF-α | Not applicable | nih.gov |

A significant application of the 3-nitro-5-(trifluoromethyl)benzoate scaffold is in the synthesis of potent antitubercular agents. While this structure can be a precursor to complex heterocyclic systems like benzothiazinones (BTZs), a more direct and potent application is in the creation of N-alkyl-3-nitro-5-trifluoromethylbenzamides researchgate.netnih.gov. These compounds are considered structural simplifications of known inhibitors that target DprE1 (decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase), an essential enzyme for the cell wall assembly of Mycobacterium tuberculosis nih.govresearchgate.net.

The synthesis involves converting 3-nitro-5-(trifluoromethyl)benzoic acid (obtainable from its methyl ester) into the corresponding acid chloride, which is then reacted with various alkylamines. Research has shown that these N-alkyl-3-nitro-5-trifluoromethylbenzamide derivatives are highly active, with those having intermediate lipophilicity (e.g., chains of six to twelve carbons) exhibiting the best results researchgate.net. The most active derivatives displayed minimum inhibitory concentrations (MIC) as low as 16 ng/mL against M. tuberculosis, highlighting the significant potential of this chemical class in addressing tuberculosis researchgate.netnih.gov.

Table 3: Antitubercular Activity of N-Alkyl-3-nitro-5-trifluoromethylbenzamide Derivatives

| Derivative Type | Target Organism | Key Activity Metric | Potency | Reference |

| N-alkyl-3-nitro-5-trifluoromethylbenzamides | Mycobacterium tuberculosis | MIC | As low as 16 ng/mL | researchgate.netnih.gov |

| Derivatives with intermediate lipophilicity | M. tuberculosis in macrophage model | Activity Profile | Comparable to Isoniazid | researchgate.netnih.gov |

Application in the Synthesis of Agrochemicals with Specific Bioactivity Profiles

The strategic incorporation of fluorine atoms and nitro groups into molecular frameworks is a cornerstone of modern agrochemical design, aimed at enhancing efficacy, metabolic stability, and target specificity. This compound serves as a key building block in this context, possessing the critical trifluoromethyl (-CF3) and nitro (-NO2) functionalities on an aromatic ring, which are precursors to a wide array of bioactive compounds.

The trifluoromethyl group is particularly valued in agrochemical research for its profound impact on a molecule's physicochemical properties. beilstein-journals.org Its high electronegativity and lipophilicity can significantly improve a compound's uptake and transport within target organisms, such as weeds, insects, or fungi. beilstein-journals.org The -CF3 group often enhances the metabolic stability of a compound by blocking sites susceptible to oxidative degradation by enzymes, thereby prolonging its bioactivity. beilstein-journals.org The introduction of a trifluoromethyl group is a well-established strategy in the development of potent herbicides, insecticides, and fungicides. nih.govresearchgate.net For instance, trifluoromethylpyridine derivatives are integral components of numerous commercially successful agrochemicals. nih.gov

The dual presence of these functional groups in this compound makes it a highly valuable intermediate for creating agrochemicals with tailored bioactivity profiles. The synthesis pathway often involves the reduction of the nitro group to an aniline (B41778) derivative, which then serves as a handle for further molecular elaboration, while the trifluoromethyl group is maintained to confer its beneficial properties on the final product.

Table 1: Influence of Functional Groups in Agrochemical Synthesis

| Functional Group | Key Properties Conferred | Role in Synthesis |

|---|---|---|

| Trifluoromethyl (-CF3) | High lipophilicity, enhanced metabolic stability, strong electronegativity. beilstein-journals.org | Maintained in the final structure to enhance bioactivity and persistence. nih.gov |

| Nitro (-NO2) | Strong electron-withdrawing character. wikipedia.org | Readily reduced to an amine (-NH2) to serve as a key synthetic handle for further reactions. wikipedia.org |

Materials Science Applications: Polymer and Coating Innovations

While direct, large-scale industrial applications of this compound in materials science are not extensively documented, its molecular structure presents significant potential for the development of novel polymers and high-performance coatings. The utility of this compound stems from the reactive potential of its functional groups, which can be chemically altered to create unique monomers for polymerization.

Nitroaromatic compounds are recognized as precursors in the synthesis of various polymers. nih.govnih.gov The primary route for incorporating a molecule like this compound into a polymer backbone involves the chemical reduction of the nitro group to an amine. The resulting aminobenzoate derivative, Methyl 3-amino-5-(trifluoromethyl)benzoate, is a bifunctional monomer. The amine group can react with carboxylic acids, acyl chlorides, or isocyanates to form polyamides, polyimides, or polyureas, respectively.

The inclusion of the trifluoromethyl group in the polymer structure is of particular interest. The -CF3 group is known to impart several desirable properties to materials, including:

High Thermal Stability: Fluorine-containing polymers often exhibit enhanced resistance to thermal degradation.

Chemical Resistance: The stability of the carbon-fluorine bond contributes to resistance against chemical attack.

Hydrophobicity (Water Repellency): The low surface energy of fluorinated groups leads to materials that are water-repellent, a valuable property for coatings.

Low Refractive Index: Fluorinated polymers can have low refractive indices, making them suitable for optical applications.

Therefore, polymers derived from this compound could be engineered for specialized applications where high performance is critical, such as in the aerospace, electronics, or biomedical industries. For example, polyamides or polyimides containing the 3,5-substituted trifluoromethylphenylene unit could be used as advanced composites, specialty films, or protective coatings that require durability in harsh environments.

Table 2: Potential Polymer Applications Derived from this compound

| Monomer Derivative (Post-Reaction) | Potential Polymer Class | Potential Properties and Applications |

|---|---|---|